molecular formula C24H18F12N12P2Ru B6238835 lambda2-钌(2+)离子三(2-(吡嗪-2-基)吡嗪)双(六氟-lambda5-膦化物) CAS No. 80907-56-8

lambda2-钌(2+)离子三(2-(吡嗪-2-基)吡嗪)双(六氟-lambda5-膦化物)

货号 B6238835
CAS 编号: 80907-56-8
分子量: 865.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a ruthenium-based metal complex . It has a molecular weight of 865.49 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for the compound is 1S/3C8H6N4.2F6P.Ru/c3*1-3-11-7 (5-9-1)8-6-10-2-4-12-8;2*1-7 (2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 865.49 .

科学研究应用

质子控制的双核钌配合物内部分子通信

对双核钌多吡啶配合物(包括lambda2-钌(2+)离子)的研究表明,它们能够作为质子驱动的三向分子开关。这些配合物表现出金属中心之间的分子内通信,由桥联配体的质子化状态调节。这一特性在涉及分子开关操作的电化学或发光技术应用中得到利用 (Di Pietro 等人,2002).

钌配合物的光物理和光化学性质

具有特定配体的六核钌(II)双(2,2'-联吡啶)配合物因其显着的光物理和光化学性质而受到研究。这些性质受质子化和 Ru(bpy)2 基团与配体结合方式等因素的影响。这些配合物在质子化后表现出有趣的行为,如发光位移和氧化还原电位变化,这对于理解它们在光收集和催化过程中的应用至关重要 (Lempers 等人,1994).

钌多吡啶配合物的电化学和发光性质

已经研究了具有不对称配体的钌(II)和锇(II)多吡啶配合物的合成,揭示了不同的电化学和发光性质。这些性质表明它们在电子器件和传感器中的潜在应用,其中电子性质的操纵至关重要 (Browne 等人,2002).

发光和可电聚合的钌配合物

具有某些配体的钌配合物以其发光特性而闻名,并已针对潜在的 OLED/PLED 应用进行了研究。这些配合物可以聚合形成导电金属聚合物,这对于开发用于电子和发光应用的新材料很有意义 (Keskin 等人,2018).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Ruthenium-based metal complexes are one of the most widely studied dyes because of their rich photochemistry and light-harvesting properties . Therefore, future research may focus on exploring these properties further and finding new applications for these types of compounds.

作用机制

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) involves the reaction of ruthenium(II) chloride hydrate with tris(2-(pyrazin-2-yl)pyrazine) and bis(hexafluoro-lambda5-phosphanuide) in the presence of a reducing agent.", "Starting Materials": [ "Ruthenium(II) chloride hydrate", "Tris(2-(pyrazin-2-yl)pyrazine)", "Bis(hexafluoro-lambda5-phosphanuide)", "Reducing agent" ], "Reaction": [ "Dissolve ruthenium(II) chloride hydrate in a solvent such as water or ethanol.", "Add tris(2-(pyrazin-2-yl)pyrazine) and bis(hexafluoro-lambda5-phosphanuide) to the solution.", "Add a reducing agent such as sodium borohydride or hydrazine hydrate to the solution.", "Stir the solution at room temperature for several hours.", "Filter the solution to remove any solid impurities.", "Concentrate the solution under reduced pressure to obtain the product as a solid." ] }

CAS 编号

80907-56-8

产品名称

lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide)

分子式

C24H18F12N12P2Ru

分子量

865.5

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。